molecular formula C9H6F3N B13457176 1-(trifluoromethyl)-1H-indole

1-(trifluoromethyl)-1H-indole

Cat. No.: B13457176
M. Wt: 185.15 g/mol
InChI Key: AOWOVTUGHIKKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-1H-indole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure found in numerous biologically active compounds and natural products . Introducing the trifluoromethyl group (CF3) at the N1 position enhances the molecule's properties, including its metabolic stability, lipophilicity, and ability to penetrate cell membranes, which is crucial for developing pharmaceutical agents . This compound serves as a critical synthetic intermediate for creating diverse indole derivatives. It can be further functionalized using modern synthetic methods, such as transition-metal catalysis and green chemistry approaches, to generate compounds for biological screening . Researchers utilize this scaffold to develop novel therapeutic agents targeting a wide array of diseases. Indole derivatives have demonstrated potent antifungal, antibacterial, anticancer, anti-inflammatory, antitubercular, and antiviral activities in research settings . The structural versatility of the this compound core makes it an invaluable building block for exploring structure-activity relationships and optimizing lead compounds in preclinical research . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

1-(trifluoromethyl)indole

InChI

InChI=1S/C9H6F3N/c10-9(11,12)13-6-5-7-3-1-2-4-8(7)13/h1-6H

InChI Key

AOWOVTUGHIKKNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Trifluoromethyl 1h Indole and Its Derivatives

N-Trifluoromethylation Strategies for Indole (B1671886) Synthesis

The direct N-trifluoromethylation of indoles has proven to be a challenging transformation. rsc.org Unlike the more common C-trifluoromethylation, the direct attachment of a CF3 group to the indole nitrogen is often hampered by the nature of available trifluoromethylating reagents and the reactivity of the indole nucleus. rsc.org

Attempts to achieve direct N-trifluoromethylation through the deprotonation of indoles followed by reaction with an electrophilic CF3 source, such as Togni's reagent, have been reported to be unsuccessful in yielding N-CF3 indoles. researchgate.net Electrophilic trifluoromethylation is not considered a viable strategy for the direct preparation of N-trifluoromethylated indoles, although it has been shown to work on indolides with Togni or Umemoto's reagents. rsc.org

Recent advancements have focused on alternative strategies. One notable method involves the use of N-trifluoromethylating reagents derived from hypervalent iodine compounds. For instance, the N-trifluoromethylation of N-H ketimines has been achieved using an in situ generated [ArICF3]+ species from Togni's reagent II under copper catalysis, or from the Ruppert-Prakash reagent in the presence of PhI(OAc)2. acs.org While not directly applied to indole itself in these reports, this methodology highlights the potential of electrophilic trifluoromethylating agents for N-CF3 bond formation under specific catalytic conditions.

Another approach has been the development of novel N-trifluoromethylation reagents. For example, N-Trifluoromethyl succinimide (B58015) has been reported as a new reagent for this purpose. acs.org Additionally, a method for the N-trifluoromethylation of amines using carbon disulfide and silver fluoride (B91410) has been developed, offering a single-step synthesis from secondary amines. chinesechemsoc.org These emerging reagents and methods may hold promise for the future development of efficient direct N-trifluoromethylation of indoles.

It is important to note that radical trifluoromethylation of indole and its derivatives typically occurs at the C2 or C3 position of the indole ring, not on the nitrogen atom. rsc.org

A more successful and widely applied strategy for the synthesis of 1-(trifluoromethyl)-1H-indoles involves the construction of the indole ring from precursors that already contain the N-trifluoromethyl group. This approach circumvents the difficulties associated with direct N-trifluoromethylation.

A significant breakthrough in the synthesis of N-CF3 indoles has been the successful application of the Fischer indole synthesis using N-(trifluoromethyl)hydrazines as key precursors. rsc.orgresearchgate.net This classical indole synthesis method has proven to be robust and efficient for this purpose.

The synthesis of the required unsymmetrical N-CF3 hydrazines was a major challenge, with only a few examples known, often formed under harsh conditions. rsc.org A recently developed efficient strategy to synthesize a broad range of these hydrazines has unlocked their potential for constructing N-CF3 indoles. researchgate.net This method involves a Curtius-type rearrangement of carbamic azides derived from carbamic fluorides. rsc.org

With the N-CF3 hydrazines in hand, the Fischer indole synthesis is typically carried out under standard acidic conditions. For example, using sulfuric acid as a catalyst in methanol (B129727) at elevated temperatures (e.g., 80 °C) affords the corresponding N-CF3 indoles in high yields. researchgate.net This demonstrates the remarkable stability of the N-CF3 group to strongly acidic conditions. rsc.orgresearchgate.net

Table 1: Examples of Fischer Indole Synthesis for N-CF3 Indoles

Starting N-(Trifluoromethyl)hydrazineKetone/AldehydeProductYield (%)Reference
4-Bromophenyl(trifluoromethyl)hydrazinePhenylacetaldehyde5-Bromo-1-(trifluoromethyl)-2-phenyl-1H-indole86 researchgate.net
4-Chlorophenyl(trifluoromethyl)hydrazineAcetone5-Chloro-2,3-dimethyl-1-(trifluoromethyl)-1H-indole89 researchgate.net
Phenyl(trifluoromethyl)hydrazineCyclohexanone9-(Trifluoromethyl)-1,2,3,4-tetrahydrocarbazole86 researchgate.net

This table presents illustrative examples of the Fischer indole synthesis to produce N-CF3 indoles, showcasing the high yields achievable with this method.

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indole derivatives. While direct palladium-catalyzed N-trifluoromethylation of indole remains elusive, several palladium-catalyzed annulation and cyclization strategies have been developed to construct the N-trifluoromethylated indole core or related structures.

One approach involves the palladium-catalyzed reductive cyclization of β-nitrostyrenes. While this method has been used to synthesize various substituted indoles, its application for the direct synthesis of 1-(trifluoromethyl)-1H-indole has not been explicitly detailed. researchgate.net Another strategy is the Larock indole synthesis, which involves the palladium-catalyzed annulation of o-iodoanilines and alkynes. The regioselectivity of this reaction can be influenced by substituents, and a trifluoromethyl group on the alkyne has been shown to direct the cyclization. thieme.de

Furthermore, palladium-catalyzed domino C-C/C-N coupling reactions of ortho-dihaloarenes with imines have been utilized to synthesize pyrrole-fused derivatives, and sequential regioselective Suzuki reaction/double C-N coupling has been applied to prepare condensed indoles. beilstein-journals.org These advanced palladium-catalyzed methods offer potential pathways to complex N-trifluoromethylated indole structures, although they may not be direct routes to the parent this compound.

Cyclization Reactions Utilizing N-Trifluoromethylated Precursors

Development of Novel Methodologies for Synthesizing this compound

The quest for more efficient and versatile methods for synthesizing this compound and its derivatives has led to the exploration of various transition metal-catalyzed reactions.

Copper-Catalyzed Syntheses:

Copper catalysis has been predominantly explored for the C-trifluoromethylation of indoles rather than N-trifluoromethylation. nih.gov For instance, copper(II)-catalyzed oxidative trifluoromethylation of indoles with reagents like sodium trifluoromethanesulfinate (CF3SO2Na) typically leads to C2-trifluoromethylated products. nih.gov Similarly, copper-catalyzed trifluoromethylation of N-Boc indoles with CF3SO2Na has been reported to achieve selective C2-H trifluoromethylation. organic-chemistry.org

However, as mentioned earlier, copper salts like Cu(OAc)2 can catalyze the N-trifluoromethylation of N-H ketimines using Togni's reagent II, suggesting a potential, though not yet fully realized, application for direct N-trifluoromethylation of indole under specific conditions. acs.org

Rhodium-Catalyzed Syntheses:

Rhodium catalysis has been investigated for the synthesis of N-fluoroalkylated indoles through a transannulation approach. rsc.org This method involves the copper(I)-catalyzed cycloaddition of cyclohexenyl acetylenes with azido(per)fluoroalkanes to form N-(per)fluoroalkylated 1,2,3-triazoles. Subsequent rhodium(II)-catalyzed transannulation of these triazoles leads to fused N-(per)fluoroalkyl pyrroles, which can then be oxidized to the corresponding N-(per)fluoroalkyl indoles. rsc.org While this represents a multi-step sequence, it provides a novel entry to this class of compounds.

It is worth noting that rhodium-catalyzed reactions of indoles with trifluoromethyl N-triftosylhydrazones have been reported to yield cyclopropane-fused indolines, which are dearomatized products, rather than N-trifluoromethylated indoles. thieme-connect.com

Nickel-Catalyzed Syntheses:

Nickel-catalyzed reactions have shown promise in the synthesis of trifluoromethylated indoles, although typically involving C-trifluoromethylation or the formation of the indole ring from trifluoromethylated precursors. For example, a nickel-catalyzed reductive coupling of alkynes and amides has been developed to synthesize highly functionalized indoles, including those with a trifluoromethyl group at the 2-position. This method proceeds through a nickelacycle intermediate and allows for the incorporation of various functional groups.

Another report describes a nickel-catalyzed C-H trifluoromethylation of electron-rich heteroarenes, including indoles, using trifluoromethyl iodide. This reaction proceeds via a radical mechanism and also results in C-trifluoromethylation. While direct nickel-catalyzed N-trifluoromethylation of indole has not been prominently reported, the diverse reactivity of nickel catalysts suggests potential for future developments in this area.

Table 2: Transition Metal-Catalyzed Syntheses of Trifluoromethylated Indole Derivatives

Catalyst SystemReactantsProduct TypeKey FeatureReference
Cu(OAc)2N-H ketimine, Togni's reagent IIN-Trifluoromethylated iminePotential for N-CF3 bond formation acs.org
Rh(II) carboxylateN-(Per)fluoroalkylated 1,2,3-triazoleN-(Per)fluoroalkyl indoleTransannulation of a triazole precursor rsc.org
Ni(0)/aminophosphine ligandAlkyne, Amide, Arylboronic acid2-Trifluoromethyl-3-alkenyl indoleReductive coupling and cyclization

This table summarizes selected transition metal-catalyzed methods for synthesizing trifluoromethylated indole derivatives, highlighting the catalyst, reactants, and key features of each approach.

Metal-Free and Organocatalytic Approaches

In the quest for more sustainable and cost-effective synthetic methods, metal-free and organocatalytic approaches for the synthesis of trifluoromethylated indoles have gained prominence. These methods avoid the use of potentially toxic and expensive transition metals.

A notable metal-free approach involves the direct C-H trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. rsc.org This reaction proceeds rapidly under mild conditions and exhibits high C3 selectivity and broad functional group tolerance. rsc.org The mechanism is believed to involve the direct electrophilic attack of the iodonium (B1229267) salt on the indole ring. rsc.org

Organocatalysis provides a powerful strategy for the enantioselective synthesis of complex molecules. For instance, the enantioselective synthesis of tetralin derivatives bearing a trifluoromethylated all-carbon quaternary stereocenter has been achieved through a sequence involving an organocatalytic β-functionalization of ortho-1-trifluoromethylvinyl aromatic conjugated aldehydes. sci-hub.st Furthermore, highly reactive purified allylboronic acids can react in a self-catalyzed manner with indoles to produce congested trifluoromethylated homoallylic amines with multiple contiguous stereocenters. nih.govacs.org

The reaction of indoles with aromatic fluoromethyl ketones in the presence of potassium carbonate and tetrabutylammonium (B224687) bromide in water provides an efficient, metal-free synthesis of trifluoromethyl(indolyl)phenylmethanols. nih.gov This method is operationally simple, proceeds with high regioselectivity, and the catalytic system can be recycled. nih.gov

Photoredox and Electrochemical Syntheses

Photoredox and electrochemical methods represent green and innovative approaches to the synthesis of trifluoromethylated indoles, often proceeding under mild conditions with high efficiency.

Photoredox catalysis has enabled the radical trifluoromethylation of ortho-vinylphenylisocyanides to produce 2-CF3 substituted indoles. rsc.orgrsc.org This method is described as mild and green, with a broad substrate scope. rsc.orgrsc.org Mechanistic studies suggest that the trifluoromethyl radical is generated from an electron donor-acceptor (EDA) complex between Togni's reagent and a base under light irradiation. rsc.orgrsc.org Another photoredox protocol for the trifluoromethylation of indoles utilizes CF3SO2Na in the presence of an iridium complex as the photocatalyst. thieme-connect.com

Electrochemical synthesis offers a sustainable alternative by replacing chemical oxidants with electricity. An electrochemical method for the diastereoselective oxytrifluoromethylation of indoles has been developed to synthesize CF3-containing spirocyclic indolines. rsc.org This cascade reaction involves the anodic oxidation to generate CF3 radicals, their addition to indoles, and subsequent intramolecular spirocyclization. rsc.org This catalyst- and oxidant-free method is scalable. rsc.org Similarly, the electrochemical synthesis of difluoromethylated indoles has been achieved using sodium difluoromethanesulfinate (HCF2SO2Na) as the fluorinating reagent in an oxidant- and catalyst-free system. colab.ws The electrosynthesis of trifluoromethylated polyindoles has also been reported, leading to materials with improved capacitive performance for supercapacitors. rsc.org

MethodReagents/CatalystKey Features
Photoredox CatalysisTogni's reagent, base, lightMild, green, radical trifluoromethylation. rsc.orgrsc.org
Photoredox CatalysisCF3SO2Na, Iridium photocatalystEfficient trifluoromethylation. thieme-connect.com
Electrochemical SynthesisAnodic oxidationDiastereoselective oxytrifluoromethylation, synthesis of spirocyclic indolines. rsc.org
Electrochemical SynthesisHCF2SO2NaCatalyst- and oxidant-free difluoromethylation. colab.ws

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives. This is driven by the need for more sustainable, efficient, and environmentally benign chemical processes.

A key aspect of green chemistry is the use of less hazardous chemical syntheses. The development of metal-free trifluoromethylation reactions, for example, avoids the use of potentially toxic and costly transition metals. rsc.org Similarly, electrochemical methods that eliminate the need for external chemical oxidants contribute to a greener process by reducing waste. rsc.orgcolab.ws

The use of safer solvents and auxiliaries is another important principle. The synthesis of trifluoromethyl(indolyl)phenylmethanols in water as the solvent is a prime example of a green synthetic protocol. nih.gov This method is not only environmentally friendly but also allows for the recycling of the catalytic system. nih.gov

Atom economy is maximized in reactions like C-H activation, which directly functionalize the indole ring without the need for pre-installed leaving groups, thus reducing the number of synthetic steps and waste. mdpi.commdpi.comacs.org

Energy efficiency is addressed through the use of photoredox and electrochemical methods that can often be performed at room temperature, as well as microwave-assisted syntheses that can significantly reduce reaction times. rsc.orgrsc.orgrsc.orgtandfonline.com For instance, the synthesis of 3-(Trifluoromethyl) indoles using microwave irradiation dramatically shortens the reaction time to a few minutes. tandfonline.com

Large-Scale Synthesis and Process Chemistry Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and requires careful consideration of process chemistry.

Scalability is a primary concern. Reactions that are efficient on a small scale may not be directly transferable to a larger scale due to issues with heat transfer, mixing, and safety. For instance, a protocol for the synthesis of trifluoromethyl(indolyl)phenylmethanols has been successfully demonstrated on a gram scale, highlighting its potential for larger-scale production. nih.govbeilstein-journals.orgd-nb.info Similarly, an electrochemical method for synthesizing CF3-containing spirocyclic indolines has been shown to be easily scalable. rsc.org

Cost-effectiveness is crucial for industrial applications. The use of inexpensive and readily available starting materials and catalysts is highly desirable. The copper-catalyzed trifluoromethylation using low-cost CF3SO2Na is an example of a more economically viable process compared to methods that rely on expensive trifluoromethylating agents or precious metal catalysts. mdpi.com

Process safety is paramount. Exothermic reactions or the use of hazardous reagents require careful control and engineering solutions to ensure safe operation on a large scale. The development of metal-free and milder reaction conditions, such as those found in some photoredox and electrochemical syntheses, can contribute to a safer manufacturing process. rsc.orgrsc.orgrsc.org

Purification of the final product is another significant consideration. Methods that provide high yields and purity without the need for extensive chromatographic purification are advantageous for large-scale production. The synthesis of trifluoromethyl(indolyl)phenylmethanols that yields products of high purity through simple filtration is a good example of a process-friendly method. nih.govbeilstein-journals.orgd-nb.info

Chemical Transformations and Reactivity of 1 Trifluoromethyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The strong electron-withdrawing nature of the N-trifluoromethyl group deactivates the indole nucleus, making electrophilic aromatic substitution reactions more challenging compared to N-unsubstituted or N-alkylated indoles. However, under specific conditions, these reactions can proceed. For instance, the presence of the CF3 group on the nitrogen atom can lead to an increased susceptibility of the indole core to electrophilic substitution. vulcanchem.com

Research has shown that trifluoromethylated indole derivatives can undergo various electrophilic substitution reactions. For example, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid can undergo electrophilic substitution at positions ortho or para to the trifluoromethyl group. Additionally, the synthesis of trifluoromethyl(indolyl)phenylmethanols through the reaction of indoles with aromatic fluoromethyl ketones proceeds via an electrophilic aromatic substitution mechanism. mdpi.comresearchgate.net This reaction has been successfully carried out using catalysts like K2CO3/n-Bu4PBr in water, providing good to excellent yields of the desired products. nih.govbeilstein-journals.orgd-nb.info

Iodine-catalyzed Friedel–Crafts alkylation of trifluoromethylated (indol-3-yl)-1-phenylethan-1-ols with substituted indoles provides a route to unsymmetrical trifluoromethylated 3,3'-diindolylmethanes. beilstein-journals.org This method has also been extended to synthesize pentafluoroethylated and heptafluoropropylated diindolylmethanes. beilstein-journals.org

Nucleophilic Reactions and Annulation Strategies Involving 1-(Trifluoromethyl)-1H-Indole

The electron-deficient nature of the this compound core, induced by the CF3 group, makes it susceptible to nucleophilic attack. vulcanchem.com The bromine atom at the C3 position in 3-bromo-1-(trifluoromethyl)-1H-indole is particularly prone to displacement by nucleophiles. vulcanchem.com

Annulation strategies involving this compound derivatives have been developed. For instance, a palladium-catalyzed [4 + 1] annulation of unactivated alkenes with trifluoroacetimidoyl chlorides provides a direct route to trifluoromethyl-containing indoles. rsc.org Furthermore, a regioselective and stereoselective cascade annulation of indoles with alkynediones, catalyzed by Cp*RhIII, leads to the formation of functionalized tetrahydrocarbazoles. rsc.org This reaction proceeds through C2-H activation of the indole, facilitated by an N-carboxamide directing group. rsc.org

The reaction of indoles with trifluoromethyl ketones in the presence of a base like cesium carbonate or 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (Barton's base) yields trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives through a Friedel-Crafts hydroxyalkylation. nih.govbeilstein-journals.org

C-H Functionalization of this compound Derivatives

Direct C-H functionalization has emerged as a powerful tool for the modification of the indole scaffold, offering an atom- and step-economical approach to complex molecules. nih.gov The presence of the trifluoromethyl group influences the regioselectivity of these reactions.

Due to the high nucleophilicity of the pyrrole (B145914) ring, C-H activation reactions on the indole core typically occur at the C2 or C3 positions. nih.gov However, direct trifluoromethylation at the C2-position can be challenging due to a lack of selectivity between the C2 and C3 positions. frontiersin.orgfrontiersin.org To overcome this, directing groups are often employed to achieve regioselective C2-H functionalization. frontiersin.orgfrontiersin.org

Copper-catalyzed oxidative trifluoromethylation of indoles with reagents like CF3SO2Na has been shown to be an efficient method for introducing a trifluoromethyl group at the C2 position. semanticscholar.org This reaction tolerates a wide range of functional groups. semanticscholar.org Palladium-catalyzed reactions have also been developed for the regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, leading to either indoles or indolines depending on the substrate. rsc.org

The functionalization at the C3 position is also well-documented. For instance, iron-catalyzed C-H functionalization of indoles with α-aryl-α-diazoesters provides α-aryl-α-indolylacetates in high yields. nankai.edu.cn

Reaction Type Catalyst/Reagent Position Product Reference
Oxidative Trifluoromethylation Cu(II)/CF3SO2Na C2 2-Trifluoromethylindole semanticscholar.org
Annulation Pd-catalyst/Trifluoroacetimidoyl chlorides C2, C3 Trifluoromethyl-containing indoles/indolines rsc.org
C-H Functionalization Fe-catalyst/α-aryl-α-diazoesters C3 α-Aryl-α-indolylacetates nankai.edu.cn

To control the regioselectivity of C-H functionalization, various directing groups have been employed. These groups, often attached to the indole nitrogen, guide the metal catalyst to a specific C-H bond.

For C4-functionalization, directing groups such as formyl and acetyl have been utilized in palladium- and ruthenium-catalyzed reactions. acs.orgacs.org For instance, a palladium(II)-catalyst system has been used for the C4-arylation of free (NH) indoles bearing a C3-formyl directing group. nih.govacs.org Interestingly, with a 3-acetyl directing group, a domino C4-arylation/3,2-carbonyl migration can occur. nih.gov

The use of a removable tert-butoxycarbonyl (Boc) group on the indole nitrogen has enabled the copper-catalyzed C2-trifluoromethylation of indoles. frontiersin.orgnih.gov This method is highly selective and proceeds under ambient conditions without the need for external ligands or additives. frontiersin.orgfrontiersin.orgnih.gov Other directing groups, such as N-carboamides, have been used in rhodium-catalyzed cascade annulations to achieve C2 and C3 difunctionalization. rsc.org Transient directing groups, like amino acids, have also been explored for C4-arylation. nih.gov

Directing Group Catalyst Position Functionalization Reference
C3-Formyl Pd(II) C4 Arylation nih.govacs.org
C3-Acetyl Pd(II) C4 Arylation/Carbonyl Migration nih.gov
N-Boc Cu C2 Trifluoromethylation frontiersin.orgnih.gov
N-Carboamide Rh(III) C2, C3 Annulation rsc.org
Amino Acid (transient) Pd C4 Arylation nih.gov

Radical Reactions and Trifluoromethylation/Trifluoromethylthiolation Cascades

Radical reactions provide another avenue for the functionalization of this compound. The direct trifluoromethylation of indoles at the C2-position under radical conditions is often difficult due to poor regioselectivity. frontiersin.orgfrontiersin.org

However, radical cascade reactions have been successfully employed. For example, the oxidative trifluoromethylthiolation of N-[(3-aryl)propioloyl]indoles with AgSCF3 can lead to bis(trifluoromethylthiolated) or mono(trifluoromethylthiolated) products, depending on the substitution pattern of the indole ring. beilstein-journals.org These reactions likely proceed through radical intermediates. beilstein-journals.org

Furthermore, the dearomative introduction of trifluoromethyl radicals into the C2 position of indole derivatives has been shown to produce 3,3-spirocyclic indolines. researchgate.net

Reactivity of the N-Trifluoromethyl Group and its Influence on the Indole Moiety

The N-trifluoromethyl group is a strong electron-withdrawing substituent that significantly impacts the reactivity of the indole ring. vulcanchem.comnih.gov This group enhances the lipophilicity and metabolic stability of the molecule. frontiersin.orgfrontiersin.orgsemanticscholar.orgnih.gov The electron deficiency induced at the indole core increases its susceptibility to nucleophilic attack and can direct the regioselectivity of certain reactions. vulcanchem.com

The N-CF3 motif itself can be introduced through various methods, including electrophilic trifluoromethylation using reagents like Togni's or Umemoto's reagents. mdpi.com The reactivity of the N-trifluoromethyl group itself is also a subject of study, with research exploring its role in directing further chemical transformations. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 1 Trifluoromethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of 1-(trifluoromethyl)-1H-indole in solution. A combination of one- and two-dimensional experiments involving ¹H, ¹³C, and ¹⁹F nuclei allows for the unambiguous assignment of all atoms within the molecule.

The complete assignment of the NMR spectra of this compound requires a multi-nuclear approach. While specific literature with fully assigned spectra for this particular isomer is not abundant, the expected chemical shifts and coupling patterns can be reliably predicted based on the known spectra of the parent indole (B1671886) and the significant electronic effects of the N-CF₃ group.

¹H NMR: The proton spectrum is expected to show distinct signals for the seven protons of the indole core. The protons on the five-membered ring, H-2 and H-3, will appear as doublets, coupled to each other. The four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) will form a complex multiplet system. The electron-withdrawing nature of the N-CF₃ group is expected to shift all proton signals downfield compared to unsubstituted indole.

¹³C NMR: The ¹³C spectrum will display nine distinct signals for the nine carbon atoms. The carbon of the trifluoromethyl group will appear as a characteristic quartet due to the strong one-bond coupling (¹JC-F) with the three fluorine atoms, typically around 270 Hz. smolecule.com The indole carbons will also be affected by coupling to the fluorine atoms, exhibiting smaller long-range C-F coupling constants (nJC-F). The chemical shifts of the indole carbons, particularly C-2 and C-7a, are expected to be significantly influenced by the N-CF₃ substituent.

¹⁹F NMR: The ¹⁹F NMR spectrum is the simplest, anticipated to show a single sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent under conditions of free rotation. rsc.org Its chemical shift provides a sensitive probe of the electronic environment around the nitrogen atom.

Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹HH-2~6.7-7.0d³JH2-H3 ≈ 3.5
¹HH-3~7.3-7.6d³JH3-H2 ≈ 3.5
¹HH-4, H-7~7.7-8.0m-
¹HH-5, H-6~7.2-7.5m-
¹³CC-2~125-128q³JCF ≈ 3-5
¹³CC-3~105-108q⁴JCF ≈ 1-2
¹³CC-3a~128-131s-
¹³CC-4~122-125s-
¹³CC-5~123-126s-
¹³CC-6~121-124s-
¹³CC-7~112-115s-
¹³CC-7a~137-140q³JCF ≈ 1-2
¹³CCF₃~120-123q¹JCF ≈ 270
¹⁹FCF₃~ -60 to -65s-

To move from predicted to confirmed assignments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, definitively linking adjacent protons. For this compound, it would show a cross-peak between H-2 and H-3, and trace the connectivity of the aromatic protons from H-4 through H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of each protonated carbon in the indole ring by linking the known proton shifts to their corresponding carbon signals. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). acs.org For this molecule, key correlations would include those from H-2 to C-3, C-3a, and C-7a, and from H-7 to C-5 and C-7a. Crucially, HMBC would also show a correlation from the protons on the indole ring (likely H-2) to the carbon of the CF₃ group, confirming the N-substitution position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between nuclei. A NOESY spectrum could reveal spatial relationships, such as an interaction between the fluorine atoms of the CF₃ group and the H-2 proton, providing further confirmation of the structure and information about the preferred conformation of the trifluoromethyl group relative to the indole plane. acs.orgacs.org

The bond between the indole nitrogen and the trifluoromethyl carbon (N-CF₃) is a single bond, and rotation around it is expected. However, the steric bulk of the CF₃ group and its potential interactions with the C-2 and C-7 protons of the indole ring may create a significant energy barrier to this rotation. This phenomenon of hindered rotation can be investigated using Dynamic NMR (DNMR) spectroscopy. nih.govresearchgate.net

By recording ¹⁹F or ¹³C NMR spectra at various temperatures (Variable Temperature NMR), one could observe changes in the line shape of the signals. At high temperatures, rapid rotation would average the environment of the three fluorine atoms, resulting in a sharp singlet in the ¹⁹F NMR. As the temperature is lowered, this rotation slows down. If the barrier is high enough, the rotation may become slow on the NMR timescale, potentially leading to a splitting of the fluorine signal. nih.govacs.org From the temperature at which the distinct signals coalesce into a single broad peak (the coalescence temperature), the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative data on the conformational dynamics of the molecule. researchgate.net

While solution NMR provides information about the averaged structure in a solvent, solid-state NMR (ssNMR) spectroscopy offers atomic-level insights into the molecular structure and packing in the crystalline state. mdpi.comst-andrews.ac.uk This is particularly important for identifying and characterizing different crystalline forms, or polymorphs, which can have different physical properties.

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) would be the standard technique to obtain a high-resolution carbon spectrum. The chemical shifts of the carbon signals in the solid state can differ from those in solution, reflecting the effects of crystal packing and intermolecular interactions. mdpi.com

Furthermore, ¹⁹F MAS NMR would be an exceptionally sensitive probe for polymorphism. nih.gov Since the ¹⁹F chemical shift is highly sensitive to the local electronic and spatial environment, each unique crystalline form of this compound would likely give rise to a distinct ¹⁹F NMR signal. This makes ssNMR a powerful tool for quality control and characterization of the solid material.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound and for analyzing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecule's elemental formula, serving as a definitive confirmation of its identity. For this compound, the exact mass of the protonated molecular ion ([M+H]⁺) would be measured and compared to the theoretical value.

HRMS Data for this compound

FormulaIonCalculated Exact Mass
C₉H₆F₃N[M+H]⁺186.0525
C₉H₆F₃N[M]⁺˙185.0447

Analysis of the fragmentation pattern, often achieved through tandem mass spectrometry (MS/MS), provides further structural proof. Collision-induced dissociation (CID) of the molecular ion would likely lead to characteristic fragment ions. A plausible fragmentation pathway would involve the loss of the stable trifluoromethyl radical (•CF₃), resulting in an ion corresponding to the indole cation at m/z 116. Other potential fragmentations could include the loss of a fluorine atom or the expulsion of neutral molecules like hydrogen cyanide (HCN) from the indole ring.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule, providing definitive structural confirmation. In a typical MS/MS experiment, the molecular ion of this compound (m/z 185.04) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide a unique fingerprint of the molecule's structure.

Detailed Research Findings:

Based on the principles of mass spectrometry and data from analogous compounds, the fragmentation of this compound is expected to proceed through several key pathways. iucr.orgnih.gov The bond between the indole nitrogen and the trifluoromethyl group is a likely point of initial cleavage.

A primary fragmentation pathway would involve the loss of the trifluoromethyl radical (•CF₃), a stable radical, leading to the formation of an indoyl cation at m/z 116. Another potential fragmentation is the loss of a fluorine atom, resulting in an ion at m/z 166. Subsequent fragmentation of the indole ring itself would lead to smaller, characteristic ions, confirming the core structure. For instance, the cleavage of the pyrrole (B145914) ring could result in the loss of HCN (27 Da) or C₂H₂ (26 Da) from the m/z 116 fragment.

High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the parent ion and its fragments with high accuracy, further corroborating the proposed structure. iucr.org

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
185.04166.04F[C₉H₆F₂N]⁺
185.04116.05CF₃[C₈H₆N]⁺ (Indolyl cation)
116.0589.04HCN[C₇H₅]⁺ (Benzene-derived fragment)

Note: The m/z values are predicted based on fragmentation patterns of similar compounds and have not been experimentally verified for this compound.

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound is not available in the reviewed literature, analysis of closely related compounds allows for a detailed prediction of its structural parameters. iucr.orgnih.govspectroscopyonline.com

Detailed Research Findings:

Studies on compounds like 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole and ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate reveal key structural features that can be extrapolated to the title compound. iucr.orgspectroscopyonline.com The indole ring system is expected to be nearly planar. The trifluoromethyl group attached to the N1 position will exhibit a tetrahedral geometry.

Interactive Data Table: Predicted Crystallographic Parameters for this compound based on Analogous Structures

ParameterExpected ValueSource Compound for AnalogyCitation
Crystal SystemMonoclinic or Orthorhombic1-methyl-3-[...]-1H-indole / Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate iucr.orgnih.gov
Space GroupP2₁/c or Pbca1-methyl-3-[...]-1H-indole / Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate iucr.orgnih.gov
Indole Ring Dihedral Angle~1-3°Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate iucr.org
C-F Bond Length~1.33 ÅGeneral range for trifluoromethyl groups
C-N (indole) Bond Length~1.38 ÅGeneral range for indole rings
Intermolecular InteractionsC–H···F hydrogen bonds1-methyl-3-[...]-1H-indole nih.gov

Note: These parameters are predictions based on data from structurally similar compounds and are not experimental values for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule. medium.comhoriba.commdpi.com The spectra provide a unique fingerprint based on the vibrational modes of the chemical bonds.

Detailed Research Findings:

The IR and Raman spectra of this compound are expected to show characteristic bands for the indole nucleus and the trifluoromethyl group. The indole N-H stretching vibration, typically seen around 3400 cm⁻¹, would be absent due to the substitution at the N1 position. Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. plos.org

The most prominent features related to the trifluoromethyl group are the strong C-F stretching vibrations. Based on data from related compounds like 6′-amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile, these are expected to appear in the 1100–1350 cm⁻¹ region. plos.org Raman spectroscopy would be particularly useful for observing the symmetric C-F stretching modes and the vibrations of the aromatic core. mdpi.comnih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100-30003100-3000Medium-Weak
Aromatic C=C Stretch1620-15801620-1580Strong
C-F Asymmetric Stretch~1350-1250~1350-1250Strong
C-F Symmetric Stretch~1150~1150Strong
Indole Ring BreathingNot specified~1010Strong
C-H Out-of-Plane Bend900-700900-700Strong

Note: The frequencies are predicted based on general spectroscopic data for indoles and trifluoromethylated compounds. plos.orgresearchgate.netedinst.com

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and its subsequent emission of light. core.ac.uk These properties are highly sensitive to the molecular structure and its environment.

Detailed Research Findings:

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the indole aromatic system. mdpi.com Indole itself typically shows two main absorption bands, a stronger band (¹Lₐ) around 260-270 nm and a weaker, longer-wavelength band (¹Lₑ) around 280-290 nm. The attachment of the strongly electron-withdrawing trifluoromethyl group to the indole nitrogen is expected to influence the energy of the molecular orbitals. Studies on 2,3,3-trimethyl-5-(4-(trifluoromethyl)phenyl)-3H-indole suggest that the electron-withdrawing effect of the trifluoromethyl group can reduce the conjugation of the electron cloud. mdpi.com

This modification of the electronic structure will affect both the absorption and emission spectra. The effect of substituents on the photophysical properties of indoles can be complex; while some electron-withdrawing groups cause a bathochromic (red) shift, the trifluoromethyl group in some contexts has been observed to induce a hypsochromic (blue) shift in fluorescence emission. mdpi.commdpi.com The fluorescence quantum yield and lifetime would provide further insight into the photophysical behavior of the molecule. Solvatochromism studies, measuring the spectra in solvents of varying polarity, would reveal information about the change in the dipole moment of the molecule upon electronic excitation. researchgate.net

Interactive Data Table: Predicted Photophysical Properties of this compound

PropertyPredicted RangeInfluencing FactorCitation
Absorption Maxima (λ_max)260 - 300 nmπ→π* transitions of the indole ring mdpi.comnih.gov
Molar Absorptivity (ε)1,000 - 10,000 M⁻¹cm⁻¹Allowed electronic transitions mdpi.com
Emission Maxima (λ_em)350 - 450 nmRelaxation from the lowest excited singlet state mdpi.comdigitellinc.com
Stokes Shift50 - 150 nmStructural relaxation in the excited state researchgate.net
Fluorescence Quantum Yield (Φ_F)ModerateEfficiency of radiative vs. non-radiative decay

Note: The predicted ranges are based on general properties of indole derivatives and may vary for the specific compound.

Computational and Theoretical Investigations on 1 Trifluoromethyl 1h Indole Chemistry

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

No specific studies providing DFT-calculated ground state geometries (bond lengths, bond angles, and dihedral angles) or electronic energies for 1-(trifluoromethyl)-1H-indole have been identified. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the electronic Schrödinger equation, yielding the optimized structure and its thermodynamic properties.

There is no available research that applies high-accuracy ab initio methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to predict the properties of this compound. These methods account for electron correlation more rigorously than DFT and are used to obtain benchmark-quality energies and molecular properties, but their computational cost is significantly higher.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling of reaction mechanisms involving this compound, including the calculation of energy profiles and kinetic parameters for its transformations, is not present in the available literature. This type of investigation would be crucial for understanding its reactivity, for example, in electrophilic substitution reactions common to indoles. A notable synthesis of the related compound, 3-isopropoxy-1-trifluoromethyl-1H-indole, has been reported, but the study did not include a computational analysis of the reaction mechanism. clockss.org

There are no published computational studies that predict the regioselectivity or stereoselectivity of reactions involving this compound. Theoretical calculations could, for instance, compare the activation energies for electrophilic attack at different positions on the indole (B1671886) ring (e.g., C2 vs. C3) to predict the most likely product, but such specific data is currently unavailable.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Specific, computationally predicted spectroscopic data for this compound are not available. While DFT is a standard method for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational (IR, Raman) frequencies, no studies have published these calculated values for this molecule. Such predictions are valuable for confirming experimental structural assignments. For example, the synthesis of 3-isopropoxy-1-trifluoromethyl-1H-indole included experimental ¹H-NMR and ¹³C-NMR data, but did not provide a comparison with theoretically calculated shifts. clockss.org

Analysis of Non-Covalent Interactions and Intermolecular Forces

The introduction of a trifluoromethyl (CF3) group to the N1 position of the indole ring significantly influences its electronic properties and, consequently, the nature and strength of its non-covalent interactions. nih.gov These interactions, which include hydrogen bonds, electrostatic interactions, and van der Waals forces, are crucial in determining the compound's physical properties, crystal packing, and interactions with biological targets. iupac.org Computational methods, particularly quantum mechanics, are invaluable for dissecting and quantifying these subtle forces.

The CF3 group is a powerful electron-withdrawing group, which polarizes the N-C bond and modulates the charge distribution across the entire indole scaffold. This electronic perturbation is central to understanding the intermolecular forces at play.

Key Non-Covalent Interactions:

Hydrogen Bonding: While the traditional N-H hydrogen bond donor site of the indole is absent in this compound, the fluorine atoms of the CF3 group can act as weak hydrogen bond acceptors. They can interact with suitable donor groups (e.g., O-H, N-H) from neighboring molecules or solvent. The strength of these C-F···H bonds is generally weak but can collectively contribute to the stability of crystal lattices or specific molecular conformations.

π-π Stacking: The aromatic indole core is capable of engaging in π-π stacking interactions. These are driven by a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent indole rings. The electron-withdrawing nature of the CF3 group can create a quadrupole moment on the indole ring that influences the preferred geometry (e.g., parallel-displaced vs. T-shaped) of these stacking arrangements.

CH/π Interactions: These interactions involve the C-H bonds of one molecule interacting with the π-system of another. acs.org In the context of this compound, the C-H bonds of the benzene (B151609) and pyrrole (B145914) portions of the indole ring can interact with the aromatic face of an adjacent molecule. These interactions are primarily dispersive in nature and play a significant role in molecular recognition and crystal engineering. acs.org

Dipole-Dipole and Quadrupole Interactions: The strong electronegativity of the fluorine atoms imparts a significant local dipole moment to the CF3 group. This leads to directional dipole-dipole interactions that can influence molecular orientation in the solid state.

Halogen Bonding: While fluorine is the most electronegative element, it is generally considered a poor halogen bond donor. However, interactions involving the fluorine atoms are critical. The regions of positive electrostatic potential (σ-holes) that characterize halogen bonding in heavier halogens are not prominent on fluorine. Instead, the interactions are dominated by electrostatics and dispersion.

Computational analyses using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Independent Gradient Model based on Hirshfeld partitioning (IGMH) can be employed to visualize and quantify these interactions. mdpi.com Such studies allow for the characterization of bond critical points (BCPs) and the calculation of interaction energies, providing a detailed picture of the forces governing the supramolecular assembly of this compound.

Below is an interactive table summarizing the potential non-covalent interactions involving this compound.

Interaction TypeInteracting GroupsPrimary Driving ForceEstimated Strength
Hydrogen BondingC-F (acceptor) with H-DonorElectrostaticWeak
π-π StackingIndole Ring ↔ Indole RingElectrostatic/DispersionModerate
CH/π InteractionC-H (donor) with Indole Ring (acceptor)DispersionWeak to Moderate
Dipole-Dipole-CF3 group ↔ -CF3 groupElectrostaticModerate

Quantitative Structure-Reactivity Relationships (QSRR) for Trifluoromethylated Indoles

Quantitative structure-reactivity relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.org These models are powerful tools in physical organic chemistry for predicting the reactivity of new compounds and for gaining insight into reaction mechanisms. chemrxiv.org For a class of compounds like trifluoromethylated indoles, QSRR studies can elucidate how substitutions on the indole ring influence their reactivity in various chemical transformations.

A QSRR study on trifluoromethylated indoles would involve several key steps:

Dataset Assembly: A dataset of structurally related trifluoromethylated indoles with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) is required.

Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure its robustness and applicability to new compounds. bit.edu.cn

Relevant Molecular Descriptors:

For trifluoromethylated indoles, relevant descriptors would capture the unique electronic and steric features imparted by the trifluoromethyl group and other substituents. These can be categorized as:

Electronic Descriptors:

Hammett constants (σ): Quantify the electron-donating or -withdrawing ability of substituents on the aromatic ring.

Partial Atomic Charges: Charges on specific atoms (e.g., N1, C2, C3) can indicate sites of electrophilic or nucleophilic attack.

Energies of Frontier Molecular Orbitals (HOMO/LUMO): Relate to the molecule's ability to donate or accept electrons.

Steric Descriptors:

Molecular Volume/Surface Area: Describe the size and shape of the molecule.

Sterimol Parameters: Quantify the steric bulk of substituents.

Topological Descriptors:

Connectivity Indices: Numerical values derived from the molecular graph that describe branching and connectivity.

Illustrative QSRR Model:

While a specific QSRR study for the reactivity of this compound and its derivatives is not prominently available in the literature, a hypothetical study could be envisioned. For instance, to predict the rate of an electrophilic substitution reaction at the C3 position, a hypothetical dataset and resulting QSRR model are presented below for illustrative purposes.

The general form of the resulting MLR equation might be:

log(k) = c₀ + c₁σₚ + c₂(LUMO) + c₃(V_mc)

Where:

log(k) is the logarithm of the reaction rate constant.

σₚ is the Hammett para constant for a substituent on the benzene ring.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

V_mc is the molecular volume.

c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

This equation would suggest that the reactivity is governed by a combination of substituent electronic effects, the molecule's ability to accept electrons, and steric bulk.

The following interactive table illustrates the type of data required to build such a QSRR model.

Compound (Substituent at C5)log(k) (Observed Reactivity)σₚ (Electronic Descriptor)LUMO (eV) (Electronic Descriptor)V_mc (ų) (Steric Descriptor)
-H-2.500.00-0.85160.5
-CH₃-2.10-0.17-0.81175.2
-Cl-2.950.23-1.02172.0
-NO₂-4.200.78-1.55178.1

Such QSRR models are invaluable for guiding synthetic efforts, allowing chemists to predict the reactivity of yet-unsynthesized trifluoromethylated indoles and select the most promising candidates for specific applications. chemrxiv.org

Applications of 1 Trifluoromethyl 1h Indole in Advanced Organic Synthesis and Materials Science

1-(Trifluoromethyl)-1H-Indole as a Building Block in Complex Molecular Architectures

The this compound core is a fundamental building block for constructing more elaborate molecular structures, particularly those with potential pharmacological activity. Its unique properties make it a sought-after precursor in multi-step syntheses. The Friedel–Crafts reaction, a cornerstone of C-C bond formation, is frequently employed to functionalize the indole (B1671886) ring, leading to a variety of complex derivatives. acs.orgbohrium.com

Research has demonstrated the utility of trifluoromethylated indoles in creating larger, biologically relevant scaffolds. For example, they serve as precursors for bis-indole derivatives and trifluoromethyl-substituted tetrahydro-β-carbolines, which are core structures in many natural products and synthetic drugs. acs.orgrsc.org The synthesis of these complex molecules often involves the reaction of the trifluoromethyl-indole nucleophile with various electrophiles under catalytic conditions. A notable example is the synthesis of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole), where the indole derivative is a key component in forming a larger, bridged molecular structure. tandfonline.com

The versatility of this building block is further highlighted in its use for synthesizing compounds like 5-(6-(Trifluoromethyl)-1H-indol-3-yl)-1,3,4-oxadiazol-2(3H)-one, an analogue of synthetic auxin, demonstrating its application in agrochemicals. beilstein-journals.org

Table 1: Examples of Complex Molecules Synthesized from Trifluoromethylated Indole Precursors

Precursor Type Reaction Type Resulting Complex Molecule Reference
Indoles and 7-(trifluoromethyl)isatin Condensation Reaction 1,1′′-dimethyl-7′-(trifluoromethyl)-1H,1′′H-[3,3′:3′,3′′-terindol]-2′(1′H)-one rsc.org
Tryptamine derivatives and trifluoromethyl ketones Pictet–Spengler Reaction CF3-substituted Tetrahydro-β-carbolines acs.org
Indoles and chalcones Friedel–Crafts Reaction 3-(Benzo[b]thiophen-2-yl)-3-(1H-indol-3-yl)-1-(4-(trifluoromethyl)phenyl)propan-1-one mdpi.com

Development of Novel Reagents and Catalytic Systems Derived from this compound Scaffolds

While this compound derivatives are primarily the targets of advanced catalytic methods, their direct use as the foundational scaffold for new reagents or ligands is not extensively documented in current literature. Instead, the focus has been on developing highly efficient catalytic systems to achieve the synthesis of these valuable fluorinated heterocycles.

The development of N-trifluoromethyl N-heterocyclic carbene (NHC) ligands derived from benzimidazole—a related N-heterocycle—has shown that the trifluoromethyl group significantly alters the electronic properties of the resulting ligand. researchgate.net Specifically, it decreases the σ-donating ability of the carbene while enhancing its π-acceptor character. researchgate.net This suggests that if this compound were used to construct ligands, it would likely impart unique electronic characteristics to the resulting catalyst.

The synthesis of trifluoromethylated indoles itself relies on a variety of sophisticated catalysts. These include chiral phosphoric acids (CPAs), which have proven effective for enantioselective transformations, and transition metal complexes involving palladium, nickel, and copper, which catalyze Friedel-Crafts type reactions with a wide range of electrophiles. acs.orgnih.gov

Precursors for Fluorine-Containing Organic Materials

The unique electronic properties imparted by the trifluoromethyl group make this compound and its derivatives attractive precursors for novel organic materials with applications in electronics and photonics. journaleras.com The stability and electron-withdrawing nature of the -CF3 group can be harnessed to tune the properties of conjugated systems.

The incorporation of fluorine atoms, and specifically the trifluoromethyl group, into organic molecules is a key strategy for designing modern liquid crystals (LCs) used in display technologies. nih.gov The bulkiness and strong electron-attracting nature of the -CF3 group can influence the mesomorphic properties, such as the formation of nematic or smectic phases. nih.govresearchgate.net For instance, new (E)-3(or 4)-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline derivatives have been synthesized and studied for their liquid crystalline behavior, with some exhibiting enantiotropic nematic phases. nih.gov While direct integration of the this compound unit into polymer backbones is not widely reported, the principles of using fluorinated building blocks are well-established for modifying polymer properties. researchgate.net

Indole derivatives are known to form the basis of D-π-A (donor-π-acceptor) chromophores, which are essential for nonlinear optical (NLO) materials. researchgate.netmdpi.com The introduction of a trifluoromethyl group can significantly influence the photophysical properties of these materials. Studies on benzophospholo[3,2-b]indole derivatives showed that a trifluoromethyl group on the P-aryl unit had a minimal impact on absorption and photoluminescence, whereas other substituent groups induced noticeable shifts. mdpi.com

In other systems, the trifluoromethyl group is integral to achieving desirable NLO properties. Thieno[2,3-b]indole-based chromophores using a trifluoromethyl-containing acceptor (CF3-TCF) have been synthesized and shown to possess high thermal stability and a large hyperpolarizability (β), making them promising for NLO applications. researchgate.netcolab.ws Computational studies using Density Functional Theory (DFT) are often employed to predict and understand the electronic structure, HOMO-LUMO energy gaps, and NLO characteristics of these complex molecules. journaleras.comnih.gov

Table 2: Photophysical Properties of Selected Trifluoromethylated Indole Derivatives

Compound Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Key Finding Reference
Benzophospholo[3,2-b]indole derivative (8b) CH2Cl2 353 424 CF3 group has little impact on photophysical properties in this system. mdpi.com
Thieno[2,3-b]indole NLO chromophore (A5) - - - The CF3-TCF acceptor leads to a narrow energy gap and large hyperpolarizability (β). colab.ws

Chiral Trifluoromethylated Indole Derivatives in Asymmetric Synthesis

One of the most significant applications of the this compound scaffold is in asymmetric synthesis to produce chiral molecules. The catalytic asymmetric Friedel–Crafts reaction is the most powerful and direct method to access optically active indole derivatives. bohrium.comnih.gov These reactions involve the enantioselective addition of an indole nucleophile to a prochiral electrophile, guided by a chiral catalyst.

A variety of chiral catalysts have been successfully employed, including:

Chiral Phosphoric Acids (CPAs): These Brønsted acids are highly effective in activating imines and other electrophiles, enabling reactions with indoles to proceed with high enantioselectivity. acs.orgbeilstein-journals.orgdicp.ac.cnsnnu.edu.cn For example, BINOL-derived CPAs have been used to catalyze the reaction between indoles and α-trifluoromethyl-containing imines, yielding products with aza-quaternary stereocenters in excellent yields and enantiomeric excesses (ee). beilstein-journals.orgdicp.ac.cn

Chiral Metal Complexes: Transition metals like palladium, nickel, and copper, when combined with chiral ligands, serve as efficient Lewis acid catalysts for asymmetric Friedel-Crafts alkylations. acs.orgnih.gov These systems can achieve high yields and enantioselectivities (up to 99% ee) for the reaction of indoles with various electrophiles such as β,γ-unsaturated α-ketoesters. acs.org

Bifunctional Organocatalysts: Catalysts that possess both a Brønsted acid/base site and a hydrogen-bond donor site (e.g., cinchona alkaloid-squaramides or thioureas) can effectively organize both the nucleophile and electrophile to achieve high stereocontrol in aza-Friedel-Crafts reactions. buchler-gmbh.com

These methods provide access to a wide array of chiral trifluoromethylated indole derivatives, which are valuable intermediates for the synthesis of complex pharmaceuticals.

Table 3: Examples of Asymmetric Synthesis of Chiral Trifluoromethylated Indole Derivatives

Electrophile Catalyst Type Chiral Catalyst Example Yield Enantiomeric Excess (ee) Reference
α-Trifluoromethyl-imine Chiral Phosphoric Acid BINOL-derived CPA (P18) Excellent Good to Excellent beilstein-journals.org
Linear fluorinated ketones Chiral Phosphoric Acid (R)-4a Up to 99% Up to 97% dicp.ac.cn
Cyclic trifluoromethyl ketimines Bifunctional Organocatalyst Quinine-squaramide Up to 99% Up to 99% buchler-gmbh.com
β,γ-Unsaturated α-ketiminoesters Chiral Phosphoric Acid CPA Up to 97% Up to 99% acs.orgnih.gov

Emerging Research Directions and Future Perspectives for 1 Trifluoromethyl 1h Indole Chemistry

Flow Chemistry and Automated Synthesis Technologies for High-Throughput Production

The transition from batch processing to continuous flow chemistry is a transformative trend in chemical manufacturing, offering significant advantages for the synthesis of complex molecules like trifluoromethylated indoles. acs.org Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This approach provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly when handling hazardous reagents. nih.gov

The benefits of these technologies are particularly relevant for producing pharmaceutical intermediates and agrochemicals, where consistency and scalability are paramount. The ability to rapidly generate libraries of analogues for high-throughput screening is another key advantage, accelerating the drug discovery process. nih.gov

Table 1: Examples of Flow Chemistry Applications in Indole (B1671886) Synthesis

Target Compound/Class Synthesis Method Key Advantages Highlighted Reference(s)
Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate Derivatives Reductive cyclisation using an H-cube system Full conversion, scalable process for agrochemical precursors. researchgate.netd-nb.info
2-(1H-indol-3-yl)thiazoles Three-step sequence: Hantzsch thiazole (B1198619) synthesis, deketalization, and Fischer indole synthesis Rapid (<15 min reaction time), high yields (38-82%) over three steps without intermediate isolation. nih.gov
Trifluoromethylated N-Fused Heterocycles Direct alkylation-cyclization of amines with trifluoroacetic anhydride (B1165640) (TFAA) Mild conditions, high yield, broad functional-group tolerance, avoids intermediate purification. acs.org

Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in modern chemistry. These computational approaches can analyze vast datasets of chemical reactions and molecular structures to predict outcomes and design novel compounds with optimized properties. springernature.com

For the synthesis of 1-(trifluoromethyl)-1H-indole and its derivatives, ML models can be trained to predict the feasibility and yield of various synthetic routes. The "Molecular Transformer," an AI model based on neural machine translation, can predict the product of a chemical reaction with high accuracy by treating reactants and reagents as a "language" to be translated into products. nih.gov However, the accuracy of such models is highly dependent on the quality and breadth of the training data, and researchers have identified that biases in existing reaction datasets can sometimes lead to correct predictions for the wrong chemical reasoning—a "Clever Hans" effect. nih.gov Newer models like "Reactron" aim to improve on this by predicting outcomes based on the fundamental movement of electrons, thereby generating plausible reaction mechanisms. arxiv.org

Table 2: Machine Learning Models in Chemical Synthesis

Model/Approach Application Key Feature Reference(s)
Molecular Transformer Reaction Outcome Prediction Employs a neural machine translation architecture to predict products from reactants. nih.gov
Reactron Reaction Outcome Prediction Predicts outcomes by sequentially predicting electron movements, providing mechanistic insights. arxiv.org
Ranking Models Mechanistic Step Prediction Ranks potential orbital interactions to identify the most likely productive reaction steps. nips.cc
Generative AI Models De Novo Compound Design Generates novel molecular structures with optimized, user-defined properties (e.g., binding affinity). springernature.comcsic.es

Sustainable and Biocatalytic Approaches to Trifluoromethylated Indoles

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles are being increasingly integrated into the synthesis of indole scaffolds. nih.govresearchgate.net This involves the use of greener solvents, renewable starting materials, energy-efficient reaction conditions, and catalysis to minimize waste and environmental impact. nih.gov

The use of water as a reaction solvent is a cornerstone of green chemistry. A highly efficient protocol for synthesizing trifluoromethyl(indolyl)phenylmethanols has been developed that proceeds in water using a simple catalytic system of potassium carbonate (K2CO3) and tetrabutylammonium (B224687) bromide (n-Bu4PBr), eliminating the need for volatile organic solvents and complex purification steps. beilstein-journals.org Similarly, ionic liquids are being explored as recyclable solvents and catalysts that can promote reactions under mild conditions. rsc.org

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers a highly selective and sustainable alternative to traditional chemical catalysts. While specific biocatalysts for the direct synthesis of this compound are still an area of active research, related developments are promising. For example, the enzyme trypsin, immobilized on magnetic nanoparticles, has been used as a reusable biocatalyst for the synthesis of various indole derivatives under solvent-free conditions. rsc.org The development of enzymes capable of performing key bond-forming reactions for trifluoromethylated indole synthesis represents a significant future goal for creating more sustainable pharmaceutical production pipelines.

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of complex molecules like this compound. Advanced in situ characterization techniques, which monitor the reaction as it happens, provide real-time insights that are often impossible to obtain through traditional endpoint analysis. gatech.edu

These techniques are particularly powerful when coupled with flow chemistry, allowing for rapid optimization and process control. Key in situ methods include:

X-Ray Diffraction (XRD): In situ XRD can track the evolution of crystalline phases during a reaction, providing kinetic information about the formation of intermediates and final products. gatech.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state in situ NMR is a powerful tool for detecting structural changes in both crystalline and amorphous materials as a reaction proceeds. gatech.edu

Microscopy (SEM/TEM): In situ Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can directly visualize morphological changes in electrode materials or catalysts during a reaction, offering crucial mechanistic insights. gatech.edu

Spectroscopy (FTIR/Raman): Techniques like stopped-flow Fourier-transform infrared (FTIR) spectroscopy can capture data on transient species and reaction intermediates, helping to elucidate complex reaction pathways. acs.org

By providing a continuous stream of data, these advanced analytical methods enable chemists to understand the precise role of catalysts, solvents, and reagents, leading to the development of more robust, efficient, and selective synthetic protocols for trifluoromethylated indoles. acs.org

Q & A

Q. Why do cross-coupling reactions of trifluoromethyl indoles exhibit variable yields?

  • Root Cause : Competing protodehalogenation or β-hydride elimination. Using bulky ligands (e.g., P(t-Bu)₃) suppresses side reactions, as seen in 75.6 mg (93% purity) of 3ah via Rh catalysis . Low-dielectric solvents (m-xylene) favor oxidative addition over decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.